N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C16H22N2O2S. This compound is notable for its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an isopropylamino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative under acidic conditions. The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the addition of the isopropylamino group via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)19-17-20-12(3)15(23-17)16(21)18-10-9-13-5-7-14(22-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
RHXQAHOWYMPJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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